TELAEPTSTR-(Arg-13C6,15N4)

Food Authentication Absolute Quantification LC-MS/MS

Accurate LC-MS/MS quantification of rabbit liver tissue demands a precise internal standard. TELAEPTSTR-(Arg-13C6,15N4) is a heavy isotope-labeled peptide incorporating 13C6 and 15N4 at the C-terminal Arginine, providing a +10 Da mass shift to separate the IS signal from the analyte's isotopic envelope []. - Achieves low LOQ (0.57 ng/mg) and high precision (CV < 15%) for detecting liver in processed foods []. - Differentiates liver from muscle tissue, surpassing ELISA or PCR in specificity []. - Co-elutes with the endogenous FAHD1 peptide to correct for matrix effects, ensuring robust method validation [].

Molecular Formula C45H77N13O19
Molecular Weight 1114.1 g/mol
Cat. No. B15135620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTELAEPTSTR-(Arg-13C6,15N4)
Molecular FormulaC45H77N13O19
Molecular Weight1114.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N
InChIInChI=1S/C45H77N13O19/c1-19(2)17-27(54-36(68)24(11-13-30(63)64)51-40(72)32(46)21(4)60)37(69)50-20(3)35(67)52-25(12-14-31(65)66)43(75)58-16-8-10-29(58)39(71)57-34(23(6)62)42(74)55-28(18-59)38(70)56-33(22(5)61)41(73)53-26(44(76)77)9-7-15-49-45(47)48/h19-29,32-34,59-62H,7-18,46H2,1-6H3,(H,50,69)(H,51,72)(H,52,67)(H,53,73)(H,54,68)(H,55,74)(H,56,70)(H,57,71)(H,63,64)(H,65,66)(H,76,77)(H4,47,48,49)/t20-,21+,22+,23+,24-,25-,26-,27-,28-,29-,32-,33-,34-/m0/s1/i7+1,9+1,15+1,26+1,44+1,45+1,47+1,48+1,49+1,53+1
InChIKeyIHDBIVHIUUXENB-GXGUFPDBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TELAEPTSTR-(Arg-13C6,15N4): A Stable Isotope-Labeled Internal Standard for Absolute Quantification of Rabbit Liver Tissue


TELAEPTSTR-(Arg-13C6,15N4) is a heavy isotope-labeled synthetic peptide [1] where the C-terminal Arginine residue incorporates six carbon-13 atoms (13C6) and four nitrogen-15 atoms (15N4), resulting in a total molecular weight of 1114.10 g/mol . It is the stable isotope-labeled analog of the endogenous rabbit liver tissue-specific peptide TELAEPTSTR, a proteotypic tryptic peptide derived from Fumarylacetoacetate hydrolase domain-containing protein 1 (FAHD1) [1]. As an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is designed for the absolute quantification of rabbit liver tissue in processed food products and biological matrices [1].

Why TELAEPTSTR-(Arg-13C6,15N4) Cannot Be Substituted with Unlabeled or Generic Labeled Peptides


Substituting TELAEPTSTR-(Arg-13C6,15N4) with an unlabeled peptide or an alternative labeled analog fundamentally undermines the accuracy and reliability of absolute quantification in LC-MS/MS workflows. Unlabeled peptides are indistinguishable from the endogenous analyte, precluding the use of internal standard methodology [1]. Furthermore, generic stable isotope-labeled (SIL) peptides may introduce quantitation bias if the labeling strategy, position, or degree of enrichment differs, leading to variable isotope distribution and thus different response factors between the analyte and its internal standard [2]. The specific 13C6,15N4 substitution pattern on the Arginine residue ensures a mass shift of +10 Da, which is sufficient to separate the IS signal from the natural isotopic envelope of the unlabeled peptide, a critical factor for accurate quantitation, especially at low concentrations [3].

Quantitative Evidence for Selecting TELAEPTSTR-(Arg-13C6,15N4) as a Superior Internal Standard


Quantification Limit (LOQ) Validation for TELAEPTSTR in Food Matrices Using LC-MS/MS

The TELAEPTSTR-(Arg-13C6,15N4) internal standard enables absolute quantification of the endogenous TELAEPTSTR peptide in highly processed food samples, achieving a validated Limit of Quantification (LOQ) within the range of 0.57 to 1.17 ng/mg [1]. This performance is benchmarked against the alternative of using unlabeled peptides, which cannot be used as an internal standard and thus would rely on less accurate external calibration or standard addition methods, leading to higher variability [2].

Food Authentication Absolute Quantification LC-MS/MS

Elimination of Matrix Effects and Ionization Variability for Accurate Quantitation

The use of TELAEPTSTR-(Arg-13C6,15N4) corrects for matrix-induced ion suppression or enhancement, a critical advantage over label-free quantitation methods [1]. In the food authentication study, the internal standard co-elutes with the endogenous analyte, thereby experiencing the identical matrix environment. This allows for accurate quantitation in complex processed food matrices, where unlabeled external standards would suffer from significant quantitative errors (often >30% CV) due to variable matrix effects [2]. The method reported a coefficient of variation (CV) for intra- and inter-day precision below 15% for TELAEPTSTR quantification [1].

Matrix Effects Ion Suppression Isotope Dilution

Specificity for Rabbit Liver Tissue Authentication vs. Alternative Detection Methods

TELAEPTSTR is one of three validated rabbit liver-specific peptide markers, enabling the specific detection and quantification of rabbit liver tissue, even in highly processed foods [1]. Alternative methods for detecting offal adulteration, such as ELISA or PCR, may indicate the presence of species DNA or a specific protein but cannot differentiate between muscle (meat) and organ (liver) tissues [2]. The mass spectrometric method using TELAEPTSTR-(Arg-13C6,15N4) provides absolute tissue-specific quantification, allowing for the determination of the percentage of liver in a sample, which is impossible with DNA-based or immunoassay methods that lack this tissue-level resolution [2].

Tissue Specificity Biomarker Food Adulteration

Optimized Isotopic Purity and Mass Spectrometric Suitability for SRM/MRM Assays

The defined 13C6,15N4 labeling of TELAEPTSTR ensures a +10 Da mass shift, which places the internal standard's monoisotopic peak well outside the natural isotopic envelope of the unlabeled analyte [1]. This minimizes isotopic cross-talk, a common issue with lower mass shift labels (e.g., +4 Da or +6 Da), where the internal standard's signal can overlap with the analyte's natural 13C isotopes, leading to overestimation of the analyte concentration [2]. Alternative labeling strategies, such as using a single 13C-15N labeled amino acid with a smaller mass shift, can introduce a systematic positive bias of 5-15% in complex samples due to this overlap [2].

Isotopic Purity SRM MRM Mass Spectrometry

Key Application Scenarios for TELAEPTSTR-(Arg-13C6,15N4) Based on Quantitative Evidence


Regulatory Food Compliance and Adulteration Testing for Rabbit Products

In regulatory or quality control laboratories testing processed rabbit meat products (e.g., pâté, sausages, canned meat), TELAEPTSTR-(Arg-13C6,15N4) is essential for achieving the low LOQ (0.57 ng/mg) and high precision (CV < 15%) required to detect and quantify the illegal or undeclared addition of low-value rabbit liver [1]. Its ability to differentiate liver from muscle tissue provides a level of evidence unattainable with ELISA or PCR methods [2].

Development and Validation of LC-MS/MS Methods for Absolute Protein Quantification

For researchers developing new quantitative proteomics assays, TELAEPTSTR-(Arg-13C6,15N4) serves as a high-quality internal standard for the protein FAHD1 [1]. Its +10 Da mass shift and co-elution properties ensure accurate correction for matrix effects, a prerequisite for robust method validation and achieving the precision benchmarks (CV < 15%) necessary for clinical or industrial applications [3].

Forensic Authentication of Species and Tissue Origin in Complex Matrices

In forensic cases of suspected food fraud or mislabeling, the use of TELAEPTSTR-(Arg-13C6,15N4) provides legally defensible, absolute quantitative data on the presence of rabbit liver tissue [1]. The method's high specificity for a single tissue type eliminates the ambiguity associated with DNA-based species tests, which cannot provide tissue-of-origin information [2].

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